PF-04979064

Catalog No.
S539134
CAS No.
1220699-06-8
M.F
C24H26N6O3
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04979064

CAS Number

1220699-06-8

Product Name

PF-04979064

IUPAC Name

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methyl-3-pyridinyl)imidazo[4,5-c][1,5]naphthyridin-2-one

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1

InChI Key

GACQNUHFDBEIQH-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04979064; PF 04979064; PF04979064.

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C

The exact mass of the compound 2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)- is 446.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04979064 is a highly potent, orally bioavailable, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Developed as a structurally differentiated successor to first-generation scaffolds like PF-04691502, it belongs to the tricyclic imidazo[1,5]naphthyridine class. For procurement and material selection, its primary value lies in its rigorously optimized physical properties—specifically its high lipophilic efficiency (LipE), enhanced kinetic solubility, and low metabolic clearance mediated by both cytochrome P450 (CYP) and aldehyde oxidase (AO)[1]. These attributes make it highly suitable as a reliable precursor and benchmark compound in advanced oncology research, particularly for in vivo pharmacokinetic modeling and formulation workflows where earlier lipophilic analogs fail due to precipitation or rapid clearance.

Substituting PF-04979064 with generic in-class alternatives, such as the initial tricyclic lead (Compound 1) or structurally related predecessors, introduces severe processability and reproducibility risks. Early-generation compounds in this series suffer from high lipophilicity (clogP > 4.5), which directly translates to poor kinetic solubility (often ≤ 2.00 μM) and low membrane permeability[1]. In practical laboratory and industrial workflows, this necessitates the use of complex, high-volume organic solvent formulations that can confound cellular assays and complicate in vivo dosing. Furthermore, unoptimized analogs exhibit high intrinsic metabolic clearance, making them unsuitable for robust pharmacokinetic/pharmacodynamic (PK/PD) correlation studies. Procuring the specifically optimized PF-04979064 ensures high lipophilic efficiency and predictable handling, preventing costly formulation failures and irreproducible assay results.

Dramatic Enhancement in Lipophilic Efficiency (LipE) and Solubility

During the structure-based drug design process, the initial tricyclic lead (Compound 1) exhibited a high clogP of 4.69 and poor kinetic solubility of 2.00 μM, limiting its utility in aqueous assays and formulation [1]. Through physical properties-based optimization (PPBO), PF-04979064 was developed, achieving an increase in lipophilic efficiency (LipE) of greater than 4 units compared to the baseline lead [1]. This massive reduction in lipophilicity directly correlates with improved solubility and high permeability, allowing for standard aqueous-based formulation protocols without the precipitation risks associated with the generic tricyclic core.

Evidence DimensionLipophilic Efficiency (LipE) Increase
Target Compound DataLipE increased by >4 units
Comparator Or BaselineCompound 1 (Initial tricyclic lead, clogP 4.69, solubility 2.00 μM)
Quantified Difference>4 unit increase in LipE
ConditionsStructure-based physical properties optimization (PPBO) modeling and kinetic solubility assays

A >4 unit increase in LipE ensures that buyers are procuring a highly soluble, formulation-friendly compound rather than a lipophilic analog that will precipitate in standard biological buffers.

Mitigation of CYP- and AO-Mediated Metabolic Clearance

A major procurement risk with early imidazo[1,5]naphthyridine derivatives is rapid degradation via cytochrome P450 (CYP) and aldehyde oxidase (AO) pathways. The baseline Compound 1 exhibited high metabolic clearance in both human liver microsomes (HLM) and rat liver microsomes (RLM), with extraction ratios (ERs) of 0.652 and 0.724, respectively [1]. PF-04979064 was specifically engineered to overcome this liability, demonstrating acceptable predicted human clearance by successfully navigating both CYP- and AO-mediated metabolism [1]. This structural differentiation provides a robust pharmacokinetic profile (e.g., rat oral bioavailability F% = 61%) that early-generation analogs cannot match.

Evidence DimensionHepatic Metabolic Clearance (Extraction Ratio)
Target Compound DataAcceptable predicted human clearance (robust PK profile, F% = 61% in rats)
Comparator Or BaselineCompound 1 (HLM ER = 0.652, RLM ER = 0.724)
Quantified DifferenceShift from high extraction ratio (>0.65) to stable, low-clearance PK profile
ConditionsIn vitro human and rat liver microsome (HLM/RLM) and S9 assays

Procuring a compound with optimized AO and CYP clearance guarantees reliable in vivo exposure, preventing the failure of expensive animal models due to rapid drug degradation.

Sub-Nanomolar Dual Kinase Potency with High Selectivity

While broad-spectrum kinase inhibitors often suffer from off-target toxicity, PF-04979064 maintains extreme precision. It exhibits biochemical inhibition constants (Ki) of 0.13 nM for PI3Kα and 1.42 nM for mTOR, translating to a highly potent cellular IC50 of 9.1 nM in BT20 breast cancer cell assays [1]. When tested against a panel of 36 diverse kinases at a concentration of 1 μM, PF-04979064 showed less than 25% inhibition across the entire off-target panel, demonstrating exceptional kinome selectivity [1]. This quantitative proof of selectivity makes it a more reliable choice compared to less refined multi-kinase inhibitors that confound phenotypic readouts.

Evidence DimensionKinome Selectivity and On-Target Potency
Target Compound DataPI3Kα Ki = 0.13 nM, mTOR Ki = 1.42 nM; <25% off-target inhibition at 1 μM
Comparator Or BaselineStandard broad-spectrum kinase inhibitors (class-level inference)
Quantified DifferenceSub-nanomolar primary target potency with negligible off-target binding at 1000x concentration
ConditionsBiochemical enzyme assays and 36-kinase Invitrogen panel at 1 μM

High on-target potency combined with strict kinome selectivity ensures that experimental results are driven solely by PI3K/mTOR inhibition, minimizing costly false-positive data in screening workflows.

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Because PF-04979064 has been explicitly optimized to resist both CYP- and AO-mediated metabolic clearance, it is highly suitable for establishing robust PK/PD correlations in rodent xenograft models (e.g., U87MG). Researchers should select this compound over earlier tricyclic leads when reliable oral bioavailability and predictable half-life are critical to the study design [1].

High-Throughput Cellular Screening and Aqueous Formulation

The >4 unit increase in lipophilic efficiency (LipE) and vastly improved kinetic solubility make PF-04979064 highly suitable for automated, high-throughput cellular assays. Unlike lipophilic predecessors that require high DMSO concentrations or complex surfactants, this compound can be formulated easily into standard aqueous buffers, reducing solvent-induced cytotoxicity artifacts [1].

Selective Pathway Interrogation in Oncology Models

Given its sub-nanomolar potency against PI3Kα (Ki = 0.13 nM) and mTOR (Ki = 1.42 nM) combined with exceptional kinome selectivity (<25% inhibition against 36 off-target kinases at 1 μM), PF-04979064 is the preferred chemical probe for isolating PI3K/mTOR-specific signaling mechanisms. It is particularly valuable in breast and gastric cancer models where distinguishing between on-target efficacy and off-target noise is paramount [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

446.20663871 Da

Monoisotopic Mass

446.20663871 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5PO9J9ZC3X

Wikipedia

Pf-04979064

Dates

Last modified: 08-15-2023
1: Cheng H, Li C, Bailey S, Baxi SM, Goulet L, Guo L, Hoffman J, Jiang Y, Johnson TO, Johnson TW, Knighton DR, Li J, Liu KK, Liu Z, Marx MA, Walls M, Wells PA, Yin MJ, Zhu J, Zientek M. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Med Chem Lett. 2012 Nov 7;4(1):91-7. doi: 10.1021/ml300309h. eCollection 2013 Jan 10. PubMed PMID: 24900568; PubMed Central PMCID: PMC4027523.

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